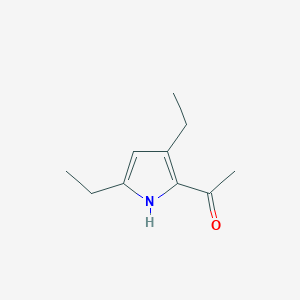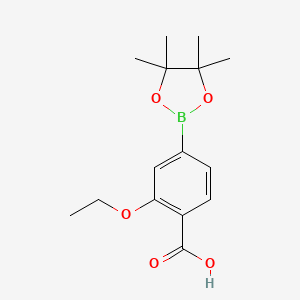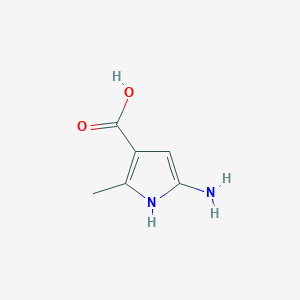
5-Amino-2-methyl-1H-pyrrole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 5-amino-2-méthyl-1H-pyrrole-3-carboxylique est un composé organique hétérocyclique avec une structure cyclique pyrrole.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acide 5-amino-2-méthyl-1H-pyrrole-3-carboxylique implique généralement la condensation d’une partie acide carboxylique avec une amine substituée, suivie d’une cyclisation en milieu acide. Par exemple, la condensation de la 2,4,4-triméthoxybutan-1-amine avec un acide carboxylique dans des conditions de reflux peut produire le dérivé pyrrole souhaité . Une autre méthode implique l’utilisation de chlorhydrate de glucosamine et de pyruvate de sodium en présence de carbonate de sodium, ce qui peut améliorer le rendement du produit .
Méthodes de production industrielle
Les méthodes de production industrielle de l’acide 5-amino-2-méthyl-1H-pyrrole-3-carboxylique ne sont pas bien documentées dans la littérature. Cependant, les principes généraux de la synthèse organique à grande échelle, tels que l’optimisation des conditions réactionnelles, l’utilisation de réactifs rentables et la garantie de rendements élevés, seraient applicables.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 5-amino-2-méthyl-1H-pyrrole-3-carboxylique peut subir divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés pyrrole correspondants.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels attachés au cycle pyrrole.
Substitution : Les réactions de substitution électrophile et nucléophile peuvent introduire de nouveaux substituants sur le cycle pyrrole.
Réactifs et conditions communs
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme le borohydrure de sodium, et divers électrophiles et nucléophiles pour les réactions de substitution. Les conditions réactionnelles impliquent généralement des températures contrôlées et l’utilisation de solvants comme le méthanol ou le diméthylsulfoxyde.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés de l’acide pyrrole-2,5-dicarboxylique, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur le cycle pyrrole.
Applications De Recherche Scientifique
L’acide 5-amino-2-méthyl-1H-pyrrole-3-carboxylique a plusieurs applications en recherche scientifique :
Chimie : Il sert de bloc de construction pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Le composé peut être utilisé dans l’étude des interactions enzymatiques et des voies métaboliques.
Industrie : Le composé peut être utilisé dans la production de colorants, de pigments et d’autres produits chimiques industriels.
Mécanisme D'action
Le mécanisme d’action de l’acide 5-amino-2-méthyl-1H-pyrrole-3-carboxylique implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il peut agir comme un inhibiteur de certaines enzymes, affectant ainsi les processus métaboliques. Les cibles moléculaires et les voies exactes dépendent de l’application spécifique et du contexte dans lequel le composé est utilisé.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 5-méthyl-1H-pyrazole-3-carboxylique : Ce composé a une structure similaire mais avec un cycle pyrazole au lieu d’un cycle pyrrole.
Dérivés de pyrrolopyrazine : Ces composés partagent la structure du cycle pyrrole mais ont des cycles fusionnés supplémentaires.
Unicité
L’acide 5-amino-2-méthyl-1H-pyrrole-3-carboxylique est unique en raison de son motif de substitution spécifique sur le cycle pyrrole, qui lui confère des propriétés chimiques et biologiques distinctes. Ses groupes fonctionnels amine et acide carboxylique le rendent polyvalent pour diverses réactions chimiques et applications.
Propriétés
Numéro CAS |
802004-21-3 |
|---|---|
Formule moléculaire |
C6H8N2O2 |
Poids moléculaire |
140.14 g/mol |
Nom IUPAC |
5-amino-2-methyl-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C6H8N2O2/c1-3-4(6(9)10)2-5(7)8-3/h2,8H,7H2,1H3,(H,9,10) |
Clé InChI |
SJVZSBBKSXLNOR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(N1)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




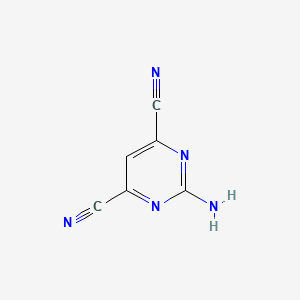

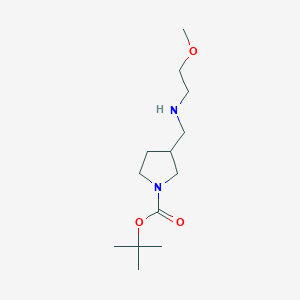
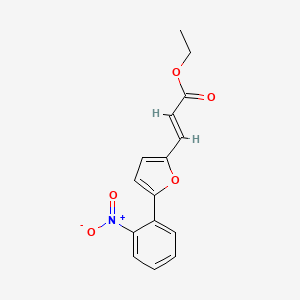
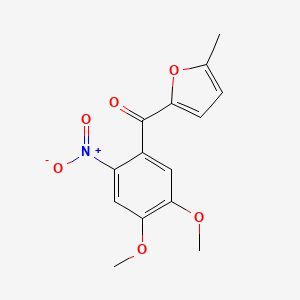
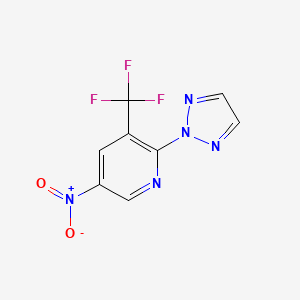


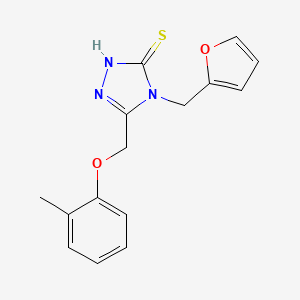
![(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B11767448.png)
